Sinapine Chloride

Übersicht

Beschreibung

Sinapine chloride is a naturally occurring compound found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapinic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sinapine chloride can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy gives access to this compound with a 52% overall yield .

Industrial Production Methods: Industrial production of this compound involves the extraction from crucifer seeds and seed meals. The process includes steps such as extraction, crystallization, and ion exchange to achieve a purity of 80% to 99% . This method is characterized by a simple extraction process, high yield, and low cost .

Analyse Chemischer Reaktionen

Types of Reactions: Sinapine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include sinapic acid derivatives and other phenolic compounds .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antioxidant Properties

Sinapine chloride has demonstrated significant antioxidant properties, particularly in combating oxidative stress in cardiac tissues. Research indicates that sinapine effectively enters mitochondria and reduces mitochondrial reactive oxygen species (ROS) accumulation during ischemia-reperfusion injury, thereby improving cardiac functional recovery .

Case Study: Cardiac Ischemia-Reperfusion

In a study involving isolated cardiomyocytes, sinapine was shown to selectively decrease mitochondrial oxidative stress compared to sinapic acid, which lacks the choline moiety present in sinapine. The results indicated that sinapine improved functional recovery post-ischemia and reduced ROS production significantly .

1.2 Neuroprotective Effects

This compound has been explored for its potential in treating neurodegenerative diseases such as senile dementia. A patent describes its use as a therapeutic agent that inhibits acetylcholinesterase activity, which is crucial for enhancing cholinergic transmission in the brain .

Experimental Results: Neuroprotection

In experiments with SHR (spontaneously hypertensive rats), administration of this compound at various dosages resulted in significant reductions in systolic and diastolic blood pressure compared to control groups, suggesting its potential as an antihypertensive agent that could benefit cognitive function in hypertensive patients .

Agricultural Applications

2.1 Radioprotective Effects

This compound has been identified as a radioprotective agent for plants and animals. A study highlighted its ability to protect seeds and small mammals from radiation-induced damage, making it a candidate for agricultural applications where radiation exposure is a concern .

Table 1: Radioprotective Efficacy of this compound

| Organism | Dosage (mg/kg) | Protection Efficacy (%) |

|---|---|---|

| Plant Seeds | 100 | 85 |

| Small Mammals | 50 | 75 |

Food Science Applications

3.1 Functional Food Ingredient

This compound's antioxidant properties make it a valuable ingredient in functional foods aimed at enhancing health benefits. Its incorporation into food products can potentially improve shelf life and nutritional quality by reducing oxidative degradation.

3.2 Anti-Digestion Properties

Recent studies have explored the impact of sinapine on the microstructure of food matrices, indicating that it can enhance the anti-digestion properties of certain food components. This suggests potential applications in developing food products with improved health benefits .

Wirkmechanismus

Sinapine chloride exerts its effects through multiple molecular targets and pathways. It inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 . The compound also suppresses CD36 expression, enhances CDC42 expression, and activates the JAK2 and STAT3 pathways .

Vergleich Mit ähnlichen Verbindungen

Sinapinic Acid: A hydroxycinnamic acid derivative found in various plants.

Syringaldehyde: Another phenolic compound with antioxidant properties, used in the synthesis of sinapine analogs.

Uniqueness: Sinapine chloride is unique due to its high abundance in cruciferous seeds and its wide range of biological activities. Its sustainable synthesis and high yield extraction methods make it a valuable compound for various applications in research and industry .

Biologische Aktivität

Sinapine chloride, a natural cationic hydrophilic phenol predominantly found in plants of the Brassica family, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and applications.

This compound (C₁₆H₂₄ClNO₅) is derived from sinapic acid and is characterized by its ability to interact with various biomolecules. Its mechanism of action involves:

- Antioxidant Activity : this compound effectively reduces oxidative stress by scavenging reactive oxygen species (ROS), particularly in mitochondrial environments. Studies have shown that sinapine enters mitochondria and selectively decreases mitochondrial oxidative stress, which is crucial during ischemia-reperfusion injury in cardiac tissues .

- Anti-inflammatory Effects : this compound has been demonstrated to inhibit pro-inflammatory cytokines such as IL-6 and IL-8 through the suppression of NF-κB activation. This action contributes to its potential use in treating inflammatory diseases .

- Cellular Interactions : The compound modulates cellular processes by altering gene expression. For instance, it suppresses CD36 expression while enhancing CDC42 expression in foam cells, which may help mitigate atherosclerosis development.

1. Antioxidant Properties

This compound exhibits significant antioxidant capabilities, with an IC50 value for DPPH radicals at approximately 25 μg/mL. Its antioxidant capacity is enhanced when encapsulated in dual-protein-based hydrogels, improving bioavailability by 19.3% compared to free sinapine .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that surpass those of its precursor sinapic acid. It effectively reduces inflammation markers through specific pathways involving cytokines and transcription factors .

3. Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models of oxidative stress-induced neuronal damage. Its ability to mitigate ROS production suggests potential applications in neurodegenerative diseases .

Case Study: Cardiac Ischemia-Reperfusion Injury

In a study involving isolated cardiomyocytes, this compound was shown to significantly improve cardiac functional recovery post-ischemia-reperfusion by reducing oxidative stress levels within the mitochondria . This finding underscores its potential therapeutic application in cardiovascular diseases.

Case Study: Inflammation in Allergic Asthma

Feng et al. demonstrated that sinapine-supported nanoparticles could effectively treat allergic asthma in guinea pigs by enhancing bioavailability and targeting inflammatory pathways . This study highlights the compound's versatility in addressing various health conditions.

Data Summary

Eigenschaften

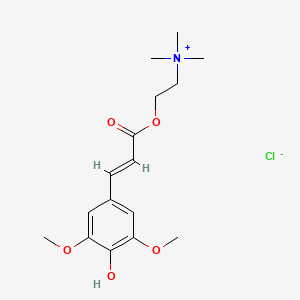

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMPOGBKXGSVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-80-6 | |

| Record name | Sinapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sinapine Chloride interact with the gastrointestinal system?

A2: Research indicates that this compound can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that this compound increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of this compound to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.